Methyl benzo[d]thiazole-7-carboxylate
Overview
Description
“Methyl benzo[d]thiazole-7-carboxylate” is a chemical compound with the linear formula C9H7NO2S . It has a molecular weight of 194.23 .
Synthesis Analysis
The synthesis of benzothiazole compounds, including “Methyl benzo[d]thiazole-7-carboxylate”, has been achieved through various synthetic pathways. These include condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of “Methyl benzo[d]thiazole-7-carboxylate” is characterized by a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI key for this compound is RJDAEGYTGGRBPM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl benzo[d]thiazole-7-carboxylate” is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Methyl benzo[d]thiazole-7-carboxylate serves as a building block in the synthesis of various compounds with potential medicinal applications. For instance, it has been used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are explored as new entities in drug discovery due to their diverse bioactivities (Durcik et al., 2020). Similarly, its role in the efficient multistep synthesis of novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives indicates its significance in creating multi-target inhibitors for diseases like Alzheimer’s (Hédou et al., 2016).
Antimicrobial and Antifungal Applications
Derivatives of methyl benzo[d]thiazole-7-carboxylate, such as organotin benzo[1,2,3]thiadiazole-7-carboxylates, have been synthesized and shown to possess good growth inhibition against various fungi, indicating their potential as fungicidal agents (Wang et al., 2010).
Anticancer Applications
Benzo[d]thiazolyl substituted-2-quinolone hybrids, synthesized from methyl benzo[d]thiazole-7-carboxylate derivatives, have exhibited significant anticancer activity, highlighting the compound's utility in developing novel anticancer agents (Bolakatti et al., 2020).
Applications in Agriculture
Methyl benzo[d]thiazole-7-carboxylate derivatives have been explored as novel elicitors for taxoid biosynthesis in plant cells, suggesting their potential in enhancing the production of valuable secondary metabolites for pharmaceutical applications (Xu et al., 2006).
Safety And Hazards
The safety information for “Methyl benzo[d]thiazole-7-carboxylate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
methyl 1,3-benzothiazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEZOHPWBLWBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731507 | |
Record name | Methyl 1,3-benzothiazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[d]thiazole-7-carboxylate | |
CAS RN |
1038509-28-2 | |
Record name | Methyl 1,3-benzothiazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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